Gold(III) hydroxide

Descripción general

Descripción

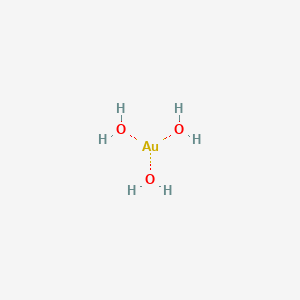

Gold(III) hydroxide, also known as gold trihydroxide or auric acid, is an inorganic compound with the chemical formula Au(OH)₃. It is a hydroxide of gold and appears as vivid, dark yellow crystals. This compound is known for its low solubility in water and its tendency to decompose into gold(III) oxide when heated above 140°C .

Métodos De Preparación

Gold(III) hydroxide can be synthesized through the reaction of chloroauric acid with an alkali, such as sodium hydroxide. The reaction is as follows :

HAuCl4+4NaOH→Au(OH)3+4NaCl+H2O

In industrial settings, this compound is often produced as a byproduct of the electrochemical corrosion of gold metalization subjected to moisture and a positive electric potential . This process can lead to the formation of voluminous gold hydroxide, which may spall and cause short circuits or leakage paths in microelectronics.

Análisis De Reacciones Químicas

Thermal Decomposition

Au(OH)₃ undergoes stepwise decomposition upon heating:

| Temperature Range | Reaction | Products | References |

|---|---|---|---|

| 100–140°C | Dehydration | AuO(OH) + H₂O | |

| 140–165°C | Further decomposition | Au₂O₃ (gold(III) oxide) + H₂O | |

| >250°C | Complete breakdown | 4Au + 3O₂ |

The final decomposition to metallic gold and oxygen occurs rapidly above 300°C in dry environments . In aqueous media, spontaneous decomposition to colloidal gold nanoparticles has been observed at temperatures as low as 25°C .

Reaction with Acids

Au(OH)₃ dissolves in concentrated hydrochloric acid to form chloroauric acid:

This reaction is critical in gold refining and recovery processes .

Reaction with Bases

In strongly alkaline solutions, Au(OH)₃ forms aurate ions ([AuO₂⁻]):

The solubility of Au(OH)₃ in NaOH solutions is governed by its low solubility product () .

Reduction to Metallic Gold

Au(OH)₃ is readily reduced by agents such as sulfamic acid or sodium metabisulfite (SMB):

This reaction is exploited in gold nanoparticle synthesis .

Oxidation Reactions

Au(OH)₃ can oxidize organic substrates. For example, it reacts with ammonia to form fulminating gold (AuN₃·NH₃), a highly explosive compound :

Complexation and Coordination Chemistry

Au(OH)₃ participates in ligand-exchange reactions to form stable complexes:

- With phosphines : Forms phosphine-stabilized hydrides like (C^C)AuH(PR₃) .

- With carbenes : Generates Au(III)-NHC (N-heterocyclic carbene) complexes for catalytic applications .

Hydride Complex Formation

Reaction with LiHBEt₃ yields anionic hydrides such as [(C^C)AuH₂]⁻, which exhibit unique NMR shifts (δ = −8.5 to +7 ppm) due to relativistic effects .

Solubility and Stability in Solution

| Solvent | Solubility | Conditions | References |

|---|---|---|---|

| Water | Insoluble () | pH 7, 25°C | |

| Strong acids (HCl) | Soluble | Forms [AuCl₄]⁻ | |

| Strong bases (NaOH) | Partially soluble | Forms [AuO₂]⁻ |

Au(OH)₃ exists as a metastable species in aqueous solution, with hydrolysis equilibria involving [Au(OH)₄]⁻ and [AuCl₄−ₙ(OH)ₙ]⁻ complexes .

Aplicaciones Científicas De Investigación

Catalysis

Gold Catalysts in Organic Synthesis

Gold(III) hydroxide is utilized as a precursor for synthesizing gold nanoparticles, which serve as highly effective catalysts in various organic reactions. The conversion of this compound to nanoparticles can be achieved through thermal decomposition or chemical reduction methods. These nanoparticles exhibit unique catalytic properties due to their high surface area and reactivity.

- Example Case Study : A study demonstrated that gold nanoparticles synthesized from this compound effectively catalyzed the oxidation of alcohols to aldehydes and ketones, showcasing the potential of these catalysts in green chemistry applications .

Supported Catalysts

this compound can be deposited on various supports to enhance its catalytic efficiency. For instance, it has been used to create supported gold catalysts that facilitate reactions like the water-gas shift reaction and selective oxidation processes.

| Catalyst Type | Support Material | Reaction Type |

|---|---|---|

| Gold Nanoparticles | Silica | Alcohol oxidation |

| Gold/Alumina Composite | Alumina | CO oxidation |

| Gold/Carbon Composite | Activated carbon | Hydrogenation |

Biomedical Applications

Drug Delivery Systems

this compound has shown promise in biomedical applications, particularly in drug delivery systems. Its biocompatibility allows it to be used as a carrier for therapeutic agents, enhancing their stability and controlled release.

- Case Study Insight : Research indicates that gold nanoparticles derived from Au(OH)₃ can encapsulate anticancer drugs, improving their solubility and bioavailability while minimizing side effects .

Antimicrobial Properties

Gold compounds, including this compound, exhibit antimicrobial activity. This property is being explored for developing new antimicrobial agents that can combat resistant strains of bacteria.

Material Science

Electronics and Microelectronics

this compound plays a critical role in microelectronics due to its conductive properties. It is often involved in the electrochemical corrosion processes of gold metallization layers in electronic devices.

- Corrosion Mechanism : The formation of Au(OH)₃ during electrochemical reactions can lead to issues such as short circuits or increased electrical resistance, which are critical considerations in the design of reliable electronic components .

Environmental Applications

Water Treatment

The use of this compound in water treatment processes is being investigated due to its ability to adsorb pollutants and heavy metals from contaminated water sources. Its application could lead to more efficient methods for purifying drinking water.

Mecanismo De Acción

The mechanism by which gold(III) hydroxide exerts its effects, particularly in medicinal applications, involves targeting thioredoxin reductase and other thiol-rich proteins and enzymes. This interaction triggers cell death through the generation of reactive oxygen species. Additionally, gold complexes have been reported to elicit biochemical hallmarks of immunogenic cell death, acting as an ICD inducer .

Comparación Con Compuestos Similares

Gold(III) hydroxide can be compared with other gold compounds such as gold(III) chloride and gold(III) oxide:

Gold(III) Chloride (AuCl₃): This compound is a common oxidation state of gold and is used in various chemical reactions and industrial applications.

Gold(III) Oxide (Au₂O₃): Formed by the dehydration of this compound, this compound is used in similar applications but has different physical properties.

This compound is unique due to its specific preparation methods and its applications in catalysis and medicine, where its ability to target specific proteins and enzymes makes it particularly valuable.

Similar Compounds

- Gold(III) chloride

- Gold(III) oxide

- Copper(II) hydroxide

Actividad Biológica

Gold(III) hydroxide, represented chemically as Au(OH)₃, is a compound of interest due to its unique biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is typically synthesized through the hydrolysis of gold(III) chloride in an alkaline medium. The general reaction can be represented as follows:

This compound exists as a yellow-brown precipitate and is relatively insoluble in water, which influences its biological interactions and applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by Ratia et al. (2023) on a novel gold(III)-dithiocarbamate complex demonstrated that gold(III) ions can effectively target bacterial membranes, leading to structural damage and cell death. The mechanism involves:

- Direct Interaction with Bacterial Membranes : Gold(III) ions disrupt membrane integrity, leading to leakage of cellular contents.

- Inhibition of Key Enzymatic Pathways : The compound affects metabolic pathways related to energy production, particularly targeting thioredoxin reductase, which is crucial for maintaining redox balance in bacteria .

Case Study: Efficacy Against Multidrug-Resistant Strains

In vitro studies have shown that this compound complexes exhibit potent antibacterial activity against multidrug-resistant strains of both Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus (Gram-positive): Significant bactericidal effects were observed with minimal inhibitory concentrations (MICs) lower than those for conventional antibiotics.

- Escherichia coli (Gram-negative): Gold complexes demonstrated a synergistic effect when combined with permeabilizing antibiotics, enhancing their efficacy against resistant strains .

Anticancer Activity

Gold(III) compounds are also being investigated for their potential as anticancer agents. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms:

- Cytotoxic Effects : Gold(III) ions can interfere with cellular processes essential for cancer cell survival, leading to increased cell death.

- Targeting Tumor Metabolism : Research indicates that gold(III) complexes may inhibit enzymes involved in the TCA cycle and fatty acid biosynthesis, disrupting the metabolic processes of cancer cells .

Comparative Studies

A comparative study evaluated the cytotoxic effects of this compound against various cancer cell lines using MTT assays. The results indicated that:

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| This compound | HeLa | 15 |

| Gold(I) Complex | A549 | 20 |

| Cisplatin | MCF-7 | 10 |

These findings suggest that this compound has comparable or superior cytotoxicity to established chemotherapeutics under certain conditions .

The biological activity of this compound can be attributed to several mechanisms:

- Generation of Reactive Oxygen Species (ROS) : Gold compounds can promote ROS production, leading to oxidative stress in target cells.

- Disruption of Cellular Signaling : Interference with signaling pathways related to cell growth and survival contributes to its anticancer effects.

- Low Resistance Development : Studies indicate that bacteria exposed to gold complexes show little propensity for developing resistance, making them promising candidates for future antimicrobial therapies .

Propiedades

IUPAC Name |

gold;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.3H2O/h;3*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPOYUERUQZXZBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[Au] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuH6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061646 | |

| Record name | Gold hydroxide (Au(OH)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.013 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1303-52-2 | |

| Record name | Gold trihydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gold hydroxide (Au(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gold hydroxide (Au(OH)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gold trihydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the primary forms of gold(III) hydroxide found in aqueous solutions?

A1: this compound exhibits interesting behavior in aqueous solutions. Rapid mixing of NaAu(OH)4 and perchloric acid, at gold concentrations below 1 mol/L, prevents precipitation. Within a perchloric acid concentration range of 1 to 8 mol/L, the predominant species is Au(OH)2(H2O)2+. []

Q2: What is the solubility of this compound?

A2: this compound exists in different forms with varying stability and solubility. The stable, red form has a solubility (S0) of 2.5 × 10-8 mol/L, while the less stable, white form exhibits a higher solubility of 2.5 × 10-5 mol/L. []

Q3: How does temperature affect the stability of this compound?

A3: While the decomposition of this compound to metallic gold is known to occur at around 300°C in dry environments, its stability in wet environments presents a different scenario. Research has shown that aqueous this compound colloids can spontaneously decompose to form gold nanoparticles at temperatures even above the freezing point of water. []

Q4: Can this compound be used to decorate silica surfaces with gold nanoparticles?

A4: Yes, the spontaneous decomposition of aqueous this compound at low temperatures can be leveraged for this purpose. A one-pot, one-step method has been developed where this compound is precipitated and decomposed onto a silica surface in a wet environment. This results in the formation of silica|gold nanostructures with high yield and minimal by-products. []

Q5: What are the applications of cyclometallated gold(III) hydroxides in synthesis?

A5: Cyclometallated gold(III) hydroxides, specifically κ(3)-(C^N^C)*Au(OH), serve as versatile precursors for generating various gold complexes. These hydroxides react with C-H, N-H compounds, and arylboronic acids to yield perfluoroaryls, N-heterocyclic compounds, and alkynyl compounds in excellent yields. Notably, some of these synthesized compounds demonstrate a remarkable ability to modulate their photoluminescence from yellow to blue. []

Q6: What insights has computational chemistry provided into the reactivity of this compound?

A6: Computational studies have illuminated the mechanism of C(sp3)-H and O-H bond breaking during the oxidation of 1,4-cyclohexadiene and phenol by a Au(III)-OH complex. These reactions proceed via concerted proton-coupled electron transfer (cPCET). This mechanism differs from analogous Cu(III)-OH complexes, which utilize hydrogen atom transfer (HAT) for C-H bond cleavage and cPCET for O-H bonds. []

Q7: How does the thermal decomposition of gold(III) oxide proceed?

A7: Thermal decomposition of commercially available gold(III) oxide, likely synthesized via the dehydration of amorphous this compound, reveals a significant presence of hydrate within its structure (approximately 1.5 water molecules per Au2O3 unit). This high hydration level suggests potential disruption of the Au2O3 crystal structure and the possible presence of hydroxidic Au. []

Q8: What are the potential applications of gold(III) hydroxides in catalysis?

A8: Gold(III) hydroxides are increasingly recognized as important intermediates in the synthesis of supported gold catalysts. These catalysts show promise for applications like low-temperature carbon monoxide oxidation and selective propylene oxidation. []

Q9: What are the potential safety considerations when working with gold(III) compounds?

A9: The synthesis of ordered gold(III) oxide, for example, is known to be a laborious process with significant safety considerations. These safety concerns might limit the feasibility of large-scale production or necessitate specialized facilities and protocols. []

Q10: Are there any known challenges in studying the structural properties of this compound?

A10: Yes, one of the challenges in studying this compound is the difficulty in obtaining its crystalline form. For instance, crystalline Au(OH)3 has never been successfully synthesized, hindering detailed analysis of its crystal structure. This lack of information poses limitations on understanding the exact coordination geometry and structural features of this compound. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.